Superior Inhibitory Potency Against PDI Enzyme Compared to Legacy Inhibitors
The compound (PDI-IN-4) demonstrates a 20.8-fold improvement in PDI inhibitory potency over the reference irreversible inhibitor PACMA31. It inhibits PDI with an IC50 of 0.48 μM, compared to PACMA31's IC50 of 10 μM [1]. This potency advantage is also substantial over the earlier reversible lead CPD, which has a 3.3-fold higher IC50 of 1.6 μM [2]. This positions PDI-IN-4 as the most potent PDI inhibitor in its structural class from this study.
| Evidence Dimension | PDI enzyme inhibitory activity (IC50) |
|---|---|
| Target Compound Data | 0.48 ± 0.004 μM |
| Comparator Or Baseline | PACMA31: 10 μM; CPD: 1.6 μM |
| Quantified Difference | 20.8-fold more potent than PACMA31; 3.3-fold more potent than CPD |
| Conditions | In vitro enzyme inhibition assay using recombinant human PDI. The assay context was consistent for both the target and comparators in the same study. |
Why This Matters
Superior potency minimizes the required concentration for target engagement, reducing the risk of off-target effects and enabling more robust in vivo efficacy studies.
- [1] Chu JC, Tsai KC, Wang TY, Chen TY, Tsai JY, Lee T, Lin MH, Hsieh YSY, Wu CC, Huang WJ. Discovery and biological evaluation of potent 2-trifluoromethyl acrylamide warhead-containing inhibitors of protein disulfide isomerase. Eur J Med Chem. 2025 Feb 5;283:117169. View Source
- [2] Chu JC, Tsai KC, Wang TY, Chen TY, Tsai JY, Lee T, Lin MH, Hsieh YSY, Wu CC, Huang WJ. Discovery and biological evaluation of potent 2-trifluoromethyl acrylamide warhead-containing inhibitors of protein disulfide isomerase. Eur J Med Chem. 2025 Feb 5;283:117169. View Source
